molecular formula C10H10BrN5O B278317 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B278317
M. Wt: 296.12 g/mol
InChI Key: ZNVUKWQNGFEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. It is a member of the tetrazole family of compounds, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in animal models. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer and inflammation research. However, its solubility in water is limited, which can make it difficult to administer in vivo.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide and its potential use in treating various diseases. Possible future directions include studying its effects on other signaling pathways and enzymes involved in cancer and inflammation, as well as investigating its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves several steps, including the reaction of 2-bromoacetophenone with sodium azide to form 2-bromo-1-azidoacetophenone. This intermediate is then reacted with ethylhydrazine to form 2-bromo-N-(2-ethylhydrazinyl)acetamide. Finally, the compound is treated with sodium nitrite and hydrochloric acid to form 2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide.

Scientific Research Applications

2-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor effects in vitro and in vivo, and may also have anti-inflammatory and neuroprotective properties.

properties

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H10BrN5O/c1-2-16-14-10(13-15-16)12-9(17)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14,17)

InChI Key

ZNVUKWQNGFEQKB-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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